molecular formula C23H25N3O4S2 B2977877 4-[butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide CAS No. 442557-23-5

4-[butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2977877
CAS No.: 442557-23-5
M. Wt: 471.59
InChI Key: KTJLYKLDIFKSKU-UHFFFAOYSA-N
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Description

4-[Butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide is a synthetic sulfonamide derivative featuring a chromeno-thiazole scaffold. The compound integrates a sulfamoyl group substituted with butyl and ethyl moieties, linked to a benzamide core that is further conjugated to a fused chromeno[4,3-d][1,3]thiazole heterocycle.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-3-5-14-26(4-2)32(28,29)17-12-10-16(11-13-17)22(27)25-23-24-21-18-8-6-7-9-19(18)30-15-20(21)31-23/h6-13H,3-5,14-15H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJLYKLDIFKSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-thiazole core, which is synthesized through a cyclization reaction involving appropriate precursors. The benzamide moiety is then introduced via an amide coupling reaction. Finally, the butyl(ethyl)sulfamoyl group is attached through a sulfonation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonic acids and thiols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

4-[butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can disrupt key biological pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its chromeno-thiazole moiety and the butyl-ethyl sulfamoyl group. Below is a detailed comparison with analogous sulfonamide derivatives:

Substituent Variations on the Sulfamoyl Group

  • 4-[Cyclohexyl(methyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide (): The sulfamoyl group here substitutes butyl with cyclohexyl and retains the methyl group. Molecular formula: C24H25N3O4S2 (483.60 g/mol).
  • 4-[Diethylsulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ():

    • Features a diethylsulfamoyl group and a simpler thiazole ring.
    • The nitro group on the phenyl ring introduces strong electron-withdrawing effects, which could modulate reactivity in enzyme inhibition .

Heterocyclic Core Modifications

  • 4-[Butyl(ethyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (): Replaces the chromeno-thiazole with a benzothiazole ring substituted with ethoxy and ethyl groups. Molecular formula: C24H30N3O4S2 (504.69 g/mol). The absence of a fused chromene ring reduces steric bulk, possibly improving solubility .
  • 4-[Butyl(methyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide ():

    • Substitutes ethyl with methyl on the sulfamoyl group and introduces a chloro-methylbenzothiazole.
    • The chloro group may enhance halogen bonding in target interactions .

Functional Group Replacements

  • Ethyl (4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC) (): Replaces the benzamide-chromenothiazole unit with a carbamate-linked thiazole. Demonstrated 89% yield in synthesis and effectiveness as a corrosion inhibitor, highlighting sulfamoyl derivatives’ versatility beyond pharmacology .
  • 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) (): Uses a 1,3,4-oxadiazole core instead of thiazole. Exhibited antifungal activity against C.

Biological Activity

4-[butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on various research findings, including its synthesis, mechanisms of action, and potential applications.

  • Molecular Formula : C23H25N3O4S2
  • Molecular Weight : 453.59 g/mol
  • CAS Number : 442557-23-5

Research indicates that the compound exhibits significant biological activity through various mechanisms:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation. In vitro studies suggest it affects cell cycle regulation and apoptosis pathways in cancer cells.
  • Antimicrobial Properties : The compound demonstrates activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in cellular models.

Biological Activity Data

Activity TypeTest Organisms/CellsObserved EffectReference
AntitumorVarious cancer cell linesInhibition of cell proliferation
AntimicrobialEscherichia coli, Staphylococcus aureusSignificant antibacterial activity
Anti-inflammatoryMacrophage cell linesReduced nitric oxide production

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the compound's effect on human lung cancer (HCC827) and breast cancer (MCF7) cell lines. The IC50 values were determined to be 6.26 μM and 8.15 μM respectively, indicating potent antitumor activity in vitro.
  • Antimicrobial Testing :
    • The compound was tested against clinical strains of bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, suggesting its potential as a therapeutic agent for bacterial infections.

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Characterization was performed using techniques such as NMR and mass spectrometry to confirm the structure.

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